![molecular formula C15H20N4O B2863024 6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one CAS No. 898650-64-1](/img/structure/B2863024.png)
6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a similar compound, 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5- (4H)-one sulfate, has been reported . The compound was synthesized from starting tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, and then, coupled with the same aromatic aldehyde affords the corresponding Schiff base compounds .Applications De Recherche Scientifique
Mosquito-larvicidal and Antibacterial Properties
Research by Castelino et al. (2014) focused on synthesizing novel derivatives of 1,2,4-triazin-5(4H)-one, which demonstrated moderate mosquito-larvicidal and antibacterial activities. Among these, specific compounds showed high larvicidal activity against malaria vectors and broad-spectrum antibacterial action against Gram-positive and Gram-negative species, making them potential candidates for bacterial pathogen treatment (Castelino et al., 2014).
Antimicrobial Activity
Kumara et al. (2015) reported on novel triazinone derivatives prepared for evaluating growth inhibition properties against various bacterial and fungal pathogens. These derivatives also exhibited significant mosquito larvicidal activity (Kumara et al., 2015).
Cell Differentiation Agents
A study by Linder et al. (2018) outlined the synthesis of structural analogs of 1,2,4-triazin-5(4H)-one with potential cardiogenetic activity. A one-pot synthesis protocol was developed for these compounds, which are significant for future cell assays and expanding the substrate scope (Linder et al., 2018).
Electrochemical Properties
Research conducted by Ludvík et al. (2004) explored the electrochemical reduction of 1,2,4-triazin-5-ones. The study provides insights into the electronic properties and behavior of these compounds under various conditions, which could be crucial for their application in electronic materials or sensors (Ludvík et al., 2004).
Reactivity Studies
Mironovich and Shcherbinin (2014) investigated the reactivity of 1,2,4-triazine derivatives under various conditions. Understanding the reactivity of these compounds is essential for their potential use in chemical syntheses and the development of new pharmaceuticals or materials (Mironovich & Shcherbinin, 2014).
Synthesis of Biologically Active Compounds
Holla et al. (1999) synthesized new 1,2,4-triazin-5(4H)-one derivatives exhibiting antibacterial activity comparable to known drugs and moderate antitumor activity. Such studies are essential for developing new therapeutic agents (Holla et al., 1999).
Propriétés
IUPAC Name |
6-tert-butyl-3-(2,5-dimethylanilino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-9-6-7-10(2)11(8-9)16-14-17-13(20)12(18-19-14)15(3,4)5/h6-8H,1-5H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHSOOKLQULNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NN=C(C(=O)N2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2862944.png)
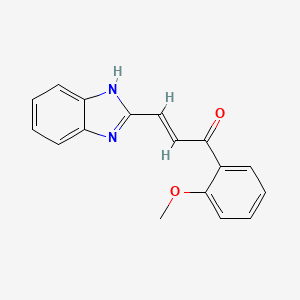
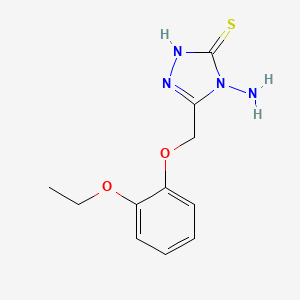
![3-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2862948.png)
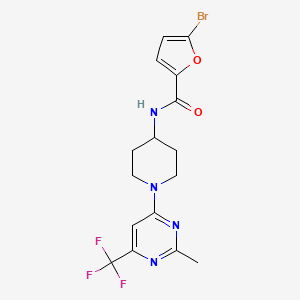
![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride](/img/structure/B2862951.png)

![1-methyl-9-(3-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2862955.png)
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2862956.png)
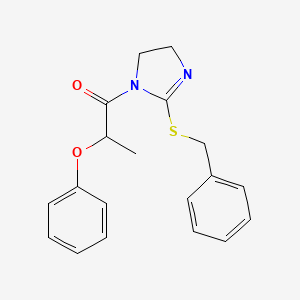

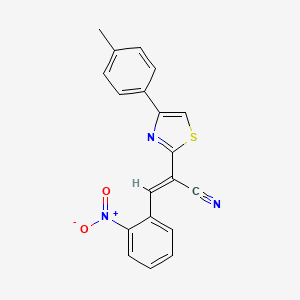
![(Dimethylcarbamoyl)(phenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2862964.png)
